molecular formula C26H28N2OS B11641023 3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11641023
M. Wt: 416.6 g/mol
InChI Key: GWUZTCPCMMBEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro-fused structure. This compound belongs to the class of spiroquinazolines, which are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of potassium hydroxide (KOH). The reaction is carried out in anhydrous ethanol under reflux conditions for 10-12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spiro-fused derivatives, sulfoxides, and sulfones, which exhibit different biological activities .

Mechanism of Action

The exact mechanism of action of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spiro-fused structure and sulfur-containing moiety. These interactions can disrupt cellular processes, leading to antibacterial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its specific ethyl and phenylethyl substituents, which contribute to its distinct biological activities and chemical reactivity. These structural features make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C26H28N2OS

Molecular Weight

416.6 g/mol

IUPAC Name

3-ethyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2OS/c1-2-28-24(29)22-23(27-25(28)30-17-14-19-10-4-3-5-11-19)21-13-7-6-12-20(21)18-26(22)15-8-9-16-26/h3-7,10-13H,2,8-9,14-18H2,1H3

InChI Key

GWUZTCPCMMBEFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.